1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the class of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. This specific compound has garnered attention due to its potential pharmacological properties, particularly in the context of opioid receptor modulation. The molecular formula for this compound is C16H17BrN2O, and it has a molecular weight of 333.22 g/mol .
The compound is synthesized from various starting materials, including bromobenzene derivatives and other reagents that facilitate the formation of the indazole structure. It has been studied extensively for its biological activity and potential therapeutic applications. The synthesis and characterization of this compound can be found in various scientific publications and patent literature .
The synthesis of 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-bromophenyl derivatives with appropriate precursors under controlled conditions to yield the final product.
The molecular structure of 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one features a tetrahydroindazole core with a bromophenyl substituent at one position and three methyl groups at another position.
The crystal structure analysis reveals that the bicyclic system is planar with specific dihedral angles influenced by steric factors from substituents .
The compound can undergo various chemical reactions typical for indazoles:
These reactions are usually carried out under controlled laboratory conditions to optimize yield and selectivity towards desired products .
The mechanism of action for 1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one primarily involves its interaction with opioid receptors in the central nervous system.
In vitro studies have shown that this compound acts as a full agonist at μ-opioid receptors while exhibiting lower gastrointestinal side effects compared to traditional opioids like morphine. Binding affinity studies indicate significant interactions with δ-opioid and κ-opioid receptors as well .
Relevant analyses such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized samples .
1-(2-bromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has potential applications in medicinal chemistry as an analgesic agent due to its opioid receptor activity. Research indicates it may serve as a lead compound for developing new pain management therapies with reduced side effects compared to existing opioids .
Additionally, its unique structure makes it a candidate for further exploration in drug design aimed at treating various pain-related conditions while minimizing gastrointestinal dysfunction associated with traditional opioids .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: